molecular formula C11H16 B7884915 2-tert-Butyltoluene CAS No. 27138-21-2

2-tert-Butyltoluene

Cat. No. B7884915
CAS RN: 27138-21-2
M. Wt: 148.24 g/mol
InChI Key: AXHVNJGQOJFMHT-UHFFFAOYSA-N
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Description

2-tert-Butyltoluene is a useful research compound. Its molecular formula is C11H16 and its molecular weight is 148.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-tert-Butyltoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-tert-Butyltoluene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Phase Equilibrium and Thermodynamic Properties : Para-tert-Butyltoluene, produced by alkylation of toluene, has been studied for its phase equilibrium and thermodynamic properties. The study presents experimental vapor-liquid equilibrium studies of a binary system including para-tert-butyltoluene, which are essential for designing separation equipment in industrial processes (Kumari et al., 2016).

  • Electrochemical Applications : The methoxylation of p-tert-butyltoluene has been investigated using boron-doped diamond electrodes. This study highlights the different reaction intermediates found and emphasizes the unique characteristics of these electrodes in the methoxylation process (Zollinger et al., 2004).

  • Metabolism in Biological Systems : Research has been conducted on the metabolism of p-tert-butyltoluene in rats and guinea pigs, revealing insights into how both the methyl and tert-butyl groups are oxidized to form various metabolites (Walde & Scheline, 2009).

  • Catalysis and Chemical Synthesis : Studies on the alkylation of toluene with tert-butanol over various catalysts, such as La2O3-modified HY zeolite, have shown significant improvements in the selectivity of p-tert-butyltoluene. These findings are relevant for industrial applications in chemical synthesis (Chen, Dong, & Shi, 2010).

  • Food Science and Safety : Research has been conducted on 2,6-Di-tert-butyl-hydroxytoluene (BHT) and its metabolites in foods. This study reviews the occurrence, origin, fate, and toxicological implications of BHT and its metabolites in foodstuffs, highlighting their importance from a food safety perspective (Nieva-Echevarría et al., 2015).

properties

IUPAC Name

1-tert-butyl-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16/c1-9-7-5-6-8-10(9)11(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHVNJGQOJFMHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075056
Record name Benzene, 1-(1,1-dimethylethyl)-2-methyl-
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Molecular Weight

148.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butyltoluene

CAS RN

1074-92-6, 27138-21-2
Record name o-tert-Butyltoluene
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Record name Benzene, (1,1-dimethylethyl)methyl-
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Record name 2-tert-Butyltoluene
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-(1,1-dimethylethyl)-2-methyl-
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Record name 1-tert-butyl-2-methylbenzene
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Record name O-TERT-BUTYLTOLUENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
S Pai, U Gupta, S Chilukuri - Journal of Molecular Catalysis A: Chemical, 2007 - Elsevier
… The main reaction products observed were 4-tert-butyltoluene (4-TBT) and 3-tert-butyltoluene (3-TBT); 2-tert-butyltoluene (2-TBT) was completely absent in the product. The main …
Number of citations: 30 www.sciencedirect.com
D Mravec, P Zavadan, A Kaszonyi, J Joffre… - Applied Catalysis A …, 2004 - Elsevier
… 2-tert-Butyltoluene was present in the reaction products only in the trace amounts. The main product is logically 4-tert-butyltoluene because para-position is favoured by the influence of …
Number of citations: 61 www.sciencedirect.com
YM Shen, S Yuan, LH Fan, DB Liu… - Bulletin of Chemical …, 2015 - eprints.undip.ac.id
… The carbocation further reacts with toluene in the presence of the catalyst to form 4-tert-butyltoluene (PTBT), 3-tertbutyltoluene (MTBT) and 2-tert-butyltoluene (OTBT). The formed MTBT …
Number of citations: 1 eprints.undip.ac.id
G Kostrab, M Lovič, I Janotka, M Bajus… - Applied Catalysis A …, 2007 - Elsevier
… 2-tert-Butyltoluene was not present in the reaction products. The main desired reaction product … The formation of 2-tert-butyltoluene is hindered by ortho-position of substitute methyl- and …
Number of citations: 19 www.sciencedirect.com
Y Wang, H Song, H Song, X Sun… - Progress in Reaction …, 2016 - journals.sagepub.com
… 2-tert-Butyltoluene was completely absent in the product. A kinetic study of the reaction of toluene with tert-butyl alcohol over pure H-BEA (Si/Al = 25) was performed. Experimental runs …
Number of citations: 6 journals.sagepub.com
G Kostrab, D Mravec - Petroleum & Coal, 2004 - vurup.sk
… 2-tert-butyltoluene was present in the reaction products only in trace amounts ( the influence of steric hindrance of voluminous tert-butyl group ). The favour-red isomer formed over …
Number of citations: 1 www.vurup.sk
G Kostrab, D Mravec, M Bajus, I Janotka, Y Sugi… - Applied Catalysis A …, 2006 - Elsevier
… 2-tert-Butyltoluene was not present in the reaction products. The main desired reaction product is 4-tert-butyltoluene (para-isomer) what is logical because para-position is favoured by …
Number of citations: 34 www.sciencedirect.com
H Dong, L Shi - Industrial & engineering chemistry research, 2010 - ACS Publications
… 2-tert-Butyltoluene was not found. The main product of the reaction, 4-tert-butyltoluene is kinetically favored. The steric hindrance of the methyl group on one side and the voluminous tert…
Number of citations: 17 pubs.acs.org
Y Wang, H Song, X Sun, HL Song - Russian Journal of Physical Chemistry …, 2016 - Springer
… The 2-tert-butyltoluene (OTBT) was not detected in the final products. This can be explained by the steric hindrance of methyl group and the shape-selectivity of specific structure of HY …
Number of citations: 2 link.springer.com
Y Wang, H Song, X Sun - Chinese Journal of Catalysis, 2016 - Elsevier
… However, no 2-tert-butyltoluene (OTBT, the ortho isomer) was detected. PTBT is the major product because steric hindrance of the methyl group and the large tert-butyl group favor …
Number of citations: 18 www.sciencedirect.com

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